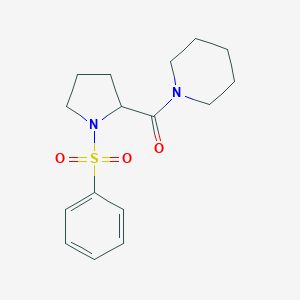
1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone is a complex organic compound with the molecular formula C16H22N2O3S and a molecular weight of 322.42 g/mol . This compound is characterized by the presence of a piperidine ring, a pyrrolidine ring, and a phenylsulfonyl group, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
The synthesis of 1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone involves multiple steps, typically starting with the preparation of the pyrrolidine and piperidine rings. One common method involves the reaction of N-tosylimines with 1-phenylpropynones in the presence of triphenylphosphine as a catalyst . This reaction proceeds smoothly, leading to the formation of the desired compound under controlled conditions.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group is known to enhance the compound’s binding affinity to these targets, while the piperidine and pyrrolidine rings contribute to its overall stability and bioavailability . The exact pathways involved depend on the specific application and target, but they generally include modulation of enzyme activity and receptor signaling.
Comparación Con Compuestos Similares
1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)piperidine: Lacks the pyrrolidine ring, making it less versatile in certain applications.
1-(Phenylsulfonyl)-2-pyrrolidinone: Contains a carbonyl group in the pyrrolidine ring, which can alter its reactivity and biological activity.
1-(Phenylsulfonyl)-3-pyrrolidinylmethanol: Has a hydroxyl group instead of a carbonyl group, affecting its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its combination of structural features, which provide a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C16H22N2O3S |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
[1-(benzenesulfonyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-11-5-2-6-12-17)15-10-7-13-18(15)22(20,21)14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2 |
Clave InChI |
LTUSQGOQQCNPCZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















